BenchChemオンラインストアへようこそ!

1H-benzimidazol-2-yl(phenyl)methanamine

lipophilicity drug-likeness physicochemical profiling

This 2-(α-aminobenzyl)benzimidazole offers a unique combination of a primary benzylic amine and a free N1–H on the imidazole ring (HBD=2), enabling Schiff base formation for antimicrobial library synthesis and dual H-bonding for fragment-based screening. Its lower XLogP3 (2.2) reduces aggregation-related false positives compared to N-phenyl regioisomers (LogP=3.18). The single stereocenter at the benzylic carbon supports chiral drug candidate exploration, while the 280°C melting point permits high-temperature synthetic protocols. Direct substitution with 2-aminobenzimidazole or N-phenyl analogs is scientifically indefensible without full re-validation of every structure-dependent parameter.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 33100-53-7
Cat. No. B3126072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzimidazol-2-yl(phenyl)methanamine
CAS33100-53-7
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)N
InChIInChI=1S/C14H13N3/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2,(H,16,17)
InChIKeyXNHQMCNLONGDFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazol-2-yl(phenyl)methanamine (CAS 33100-53-7): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


1H-Benzimidazol-2-yl(phenyl)methanamine (CAS 33100-53-7), also designated as 2-(α-aminobenzyl)benzimidazole or α-phenyl-1H-benzimidazole-2-methanamine, is a heterocyclic aromatic compound composed of a benzimidazole core bearing a phenyl-substituted methylamine group at the 2‑position [1]. This compound possesses a single stereocenter at the benzylic carbon [1] and is commercially supplied as a free base with ≥95% purity, requiring storage at 2–8 °C . Key computed physicochemical descriptors include an XLogP3 value of 2.2, two hydrogen bond donors, a topological polar surface area (TPSA) of 54.7 Ų, and a molecular weight of 223.27 g mol⁻¹ [1], placing it within drug-like chemical space suitable for both medicinal chemistry and materials science applications.

Why 1H-Benzimidazol-2-yl(phenyl)methanamine Cannot Be Simply Replaced by In-Class Benzimidazole Analogs: The Case for Precise Structural Selection


Benzimidazole is a privileged scaffold in medicinal chemistry, yet substitution pattern and linker composition dramatically alter both physicochemical and biological properties [1]. The target compound carries a primary benzylic amine at the 2‑position with an unsubstituted N1 hydrogen on the imidazole ring, creating a unique combination of two hydrogen bond donors (HBD = 2) [2] that differs fundamentally from N-methylated (HBD = 1) or N-phenyl regioisomeric analogs (LogP = 3.18 vs. 2.2) . These differences are not cosmetic—they dictate solubility, permeability, metabolic stability, and target engagement in biochemical assays. Regioisomers such as 1-phenyl-2-aminomethylbenzimidazole (CAS 885270-93-9) place the phenyl group on N1 rather than the α‑carbon, altering molecular shape, electron distribution, and lipophilicity . Similarly, 2-aminobenzimidazole (CAS 934-32-7) lacks the phenyl moiety entirely, removing critical hydrophobic interactions required for many protein binding pockets. The following quantitative evidence demonstrates why direct substitution with apparent analogs is not scientifically defensible without re-validation of every structure-dependent parameter.

Quantitative Differentiation Evidence for 1H-Benzimidazol-2-yl(phenyl)methanamine (CAS 33100-53-7) vs. Closest Structural Analogs


Lower Lipophilicity (XLogP3 = 2.2) vs. N‑Phenyl Regioisomer (LogP = 3.18) Improves Aqueous Drug-Likeness

The target compound exhibits an XLogP3 value of 2.2 [1], whereas its N‑phenyl regioisomer, 1‑phenyl‑2‑aminomethylbenzimidazole (CAS 885270‑93‑9), has a measured LogP of 3.18450 . This difference of approximately one log unit translates to roughly a 10‑fold higher partition coefficient into octanol for the regioisomer, meaning it is substantially more lipophilic. In drug discovery, compounds with LogP > 3 often suffer from poor aqueous solubility, increased plasma protein binding, and higher metabolic clearance [2]. The lower LogP of the target compound places it closer to the optimal Lipinski range (LogP ≤ 5), offering better developability for oral or parenteral formulations.

lipophilicity drug-likeness physicochemical profiling

Dual Hydrogen Bond Donor Capacity (HBD = 2) vs. N‑Methyl Analog (HBD = 1) Expands Target Interaction Potential

The target compound contains two hydrogen bond donor groups: the primary amine at the benzylic position and the N1–H of the benzimidazole ring, giving HBD = 2 [1]. In contrast, the nearest N‑methylated analog, 1‑methyl‑2‑(α‑aminobenzyl)benzimidazole (CAS 13745‑37‑4), has the N1 position blocked by a methyl group, reducing HBD to 1. In the 2‑aminobenzimidazole series, both the N1–H and the 2‑NH groups have been demonstrated to be critical for pathway‑selective NF‑κB inhibition; replacement of the 2‑aminoalkyl moiety with hydrogen led to a significant loss of activity in the cell‑based NF‑κB‑luciferase reporter assay, underscoring the essential role of the free amine hydrogen [2]. Although direct head‑to‑head data with the N‑methyl analog are not available, the SAR findings from this class demonstrate that removal of any hydrogen bond donor at the benzimidazole core or the 2‑position amine results in substantial or complete loss of bioactivity [2].

hydrogen bonding medicinal chemistry structure–activity relationship

Higher Thermal Stability (mp 280 °C) vs. 2‑Aminobenzimidazole (mp 229–232 °C) Enables Robust Handling in High‑Temperature Reactions

The melting point of 1H‑benzimidazol‑2‑yl(phenyl)methanamine is reported as 280 °C (in acetone solvate) . This value is approximately 50 °C higher than the melting point of the simpler analog 2‑aminobenzimidazole (CAS 934‑32‑7), which melts at 229–232 °C . The elevated melting point reflects stronger crystal lattice packing forces, likely due to the additional phenyl ring enabling π–π stacking interactions. This enhanced thermal stability offers a practical procurement advantage: the compound can withstand higher reaction temperatures during synthesis (e.g., microwave‑assisted condensations, amide coupling at elevated temperatures) without decomposition, reducing the risk of batch failure in multi‑step synthetic sequences.

thermal stability synthetic intermediate physicochemical characterization

Primary Benzylic Amine Enables Schiff Base Derivatization with Confirmed Antibacterial Activity vs. Non‑Aminated Analogs That Cannot React

The free primary amine at the benzylic position of 1H‑benzimidazol‑2‑yl(phenyl)methanamine permits condensation with aldehydes and ketones to form Schiff bases, a derivatization strategy unavailable to 2‑phenylbenzimidazole (CAS 716‑79‑0), which lacks the amine functionality entirely. Singhal et al. (2019) synthesized a series of Schiff bases from 2‑(1‑aminobenzyl)benzimidazole (the target compound) and heterocyclic/aromatic carbonyl compounds [1]. The most active compound, 4d, exhibited significant antibacterial activity against both S. aureus and E. coli at a concentration of 50 μg mL⁻¹ and demonstrated a moderate ct‑DNA binding constant of 1.12 × 10⁴ M⁻¹, indicative of groove‑binding interaction [1]. In silico ADME analysis showed that nearly all synthesized compounds obeyed Lipinski’s Rule of Five with low predicted toxicity and metabolic stability [1]. These properties are inaccessible to non‑aminated benzimidazole analogs, which cannot undergo Schiff base formation.

Schiff base antibacterial derivatization DNA binding

Single Stereocenter Enables Chiral Resolution for Enantioselective Synthesis vs. Achiral or Symmetric Analogs

The target compound possesses one undefined atom stereocenter at the benzylic carbon (Undefined Atom Stereocenter Count = 1) [1], making it inherently chiral. The (S)‑enantiomer is commercially available as (S)‑1H‑benzimidazol‑2‑yl(phenyl)methanamine (CAS 59653‑67‑7) . In contrast, 2‑aminobenzimidazole (CAS 934‑32‑7) and 2‑phenylbenzimidazole (CAS 716‑79‑0) are achiral, precluding their use in asymmetric synthesis or enantioselective drug discovery. The benzylic amine can serve as a chiral directing group, a ligand precursor for asymmetric catalysis, or a resolving agent. The availability of both racemate and enantiopure forms provides procurement flexibility: researchers can purchase the racemic mixture for cost‑effective screening and then switch to the enantiopure form for lead optimization without changing the scaffold identity.

chiral resolution stereochemistry enantioselective synthesis

Optimal Research and Industrial Application Scenarios for 1H-Benzimidazol-2-yl(phenyl)methanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Schiff Base Compound Libraries for Antibacterial Drug Discovery

The primary benzylic amine of this compound enables efficient Schiff base formation with aromatic and heterocyclic aldehydes, yielding compound libraries with demonstrated antibacterial activity against S. aureus and E. coli at 50 μg mL⁻¹ and ct‑DNA binding constants of 1.12 × 10⁴ M⁻¹ [1]. This application scenario is inaccessible to non‑aminated benzimidazoles such as 2‑phenylbenzimidazole, which cannot undergo condensation reactions. The favorable in silico ADME predictions (Lipinski compliance, low toxicity) further support its use as a diversification scaffold for hit‑to‑lead optimization [1].

Fragment-Based Drug Discovery: A Soluble, Low-Lipophilicity Benzimidazole Fragment with Dual Hydrogen Bond Donor Capacity

With an XLogP3 of 2.2 [2], two hydrogen bond donors, and a TPSA of 54.7 Ų [2], this compound occupies fragment‑like chemical space suitable for NMR‑based or SPR‑based fragment screening. Its lower lipophilicity compared to the N‑phenyl regioisomer (LogP = 3.18) reduces the risk of false‑positive hits from aggregation, while the free N1–H and primary amine provide dual H‑bonding capacity shown to be essential for target engagement in the 2‑aminobenzimidazole class [3].

Enantioselective Synthesis: A Chiral Benzimidazole Building Block for Asymmetric Drug Discovery

The single stereocenter at the benzylic position [2], combined with the commercial availability of both racemate and (S)‑enantiomer forms , makes this compound a versatile chiral building block for the synthesis of enantiomerically pure drug candidates. Unlike achiral 2‑aminobenzimidazole or 2‑phenylbenzimidazole, this compound can introduce chirality into target molecules, enabling the exploration of stereochemistry‑dependent structure–activity relationships.

High‑Temperature Synthetic Chemistry: A Thermally Robust Benzimidazole Intermediate

The elevated melting point of 280 °C , approximately 50 °C higher than 2‑aminobenzimidazole (mp 229–232 °C) , allows this compound to be used in high‑temperature reactions such as microwave‑assisted amide couplings, palladium‑catalyzed cross‑couplings, and solvent‑free melt reactions without premature decomposition, reducing synthetic failure rates in multi‑step process chemistry.

Quote Request

Request a Quote for 1H-benzimidazol-2-yl(phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.